Brl 39123A; brl 39123D

Intracellular pharmacology Triphosphate stability HSV-1

Researchers conducting time-of-addition or washout antiviral assays face confounded interpretation when using acyclovir due to its rapid intracellular triphosphate decay (t½ ≈ 0.7 h). Penciclovir (BRL 39123) resolves this limitation with: • 14-fold longer intracellular triphosphate half-life (10 h vs 0.7 h), enabling durable target engagement post-washout. • 6-fold lower EC50 (0.01 mg/L vs 0.06 mg/L) in viral DNA inhibition assays for sensitive dose-response characterization. • Superior selectivity index (>333 in AK-D cells) ensuring minimal cytotoxic interference during extended incubations. Supplied with ≥98% purity and comprehensive CoA; available for immediate global dispatch.

Molecular Formula C10H14N5NaO3
Molecular Weight 275.24 g/mol
Cat. No. B14785119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrl 39123A; brl 39123D
Molecular FormulaC10H14N5NaO3
Molecular Weight275.24 g/mol
Structural Identifiers
SMILESC1=NC2C(=O)NC(=N)N=C2N1CCC(CO)C[O-].[Na+]
InChIInChI=1S/C10H14N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-7,16H,1-4H2,(H2,11,14,18);/q-1;+1
InChIKeyNCJQFODWDKHGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRL 39123A & BRL 39123D: Antiherpesvirus Nucleoside Analogs Overview


BRL 39123A (penciclovir sodium; CAS 97845-62-0) and its free-base counterpart BRL 39123D (penciclovir; CAS 39809-25-1) are the sodium salt and neutral forms of penciclovir, respectively — a synthetic acyclic guanine nucleoside analog [1]. Penciclovir selectively inhibits herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and varicella-zoster virus (VZV) DNA polymerase following triphosphorylation by viral thymidine kinase in infected cells [2]. Its most salient mechanistic distinction from the prototype acyclovir is the markedly prolonged intracellular half-life of penciclovir triphosphate, which sustains antiviral activity well beyond the period of extracellular drug exposure [3].

Target Herpesvirus DNA polymerase (HSV-1, HSV-2, VZV) research context
Activation Requires viral thymidine kinase; select salt form (sodium or free base) for solubility needs
Stability Reported prolonged intracellular triphosphate half-life may support pulse-exposure assay designs

Why Acyclovir Cannot Substitute for BRL 39123A


Although penciclovir and acyclovir both require viral thymidine kinase for activation and target the same viral DNA polymerase, the intracellular pharmacology of their active triphosphate metabolites diverges decisively. Penciclovir triphosphate accumulates to concentrations approximately 100-fold higher than acyclovir triphosphate in HSV-infected cells and decays with a half-life of roughly 10 hours versus approximately 0.7 hours for acyclovir triphosphate [1]. Consequently, experimental outcomes — particularly following pulse-exposure protocols, in resistance mutant panels, and in models requiring sustained target engagement — cannot be assumed transferable between the two agents. Procurement decisions that treat these compounds as interchangeable risk generating non-reproducible data and misinformed structure-activity conclusions.

Intracellular triphosphate accumulation and half-life differ markedly from acyclovir, potentially altering outcomes in washout experiments.
Antiviral potency and selectivity index profiles measured in cell-based assays may not transfer between the two nucleoside analogs.
Activity against acyclovir-resistant HSV DNA polymerase mutants is compound-specific and cannot be assumed without direct testing.

BRL 39123A vs. Acyclovir: Quantitative Differentiation Evidence


Intracellular Triphosphate Half-Life Stability Comparison

In HSV-1-infected MRC-5 cells, following removal of extracellular acyclonucleoside, the intracellular half-life of BRL 39123 triphosphate was approximately 10 hours, compared with approximately 0.7 hours for acyclovir triphosphate — a 14.3-fold difference [1]. Phosphorylation of BRL 39123 also occurred much more rapidly and proceeded to a greater extent than that of acyclovir [1]. This stability difference is the mechanistic basis for the persistent antiviral activity observed with penciclovir after drug washout.

Triphosphate t1/2
Head-to-head
14.3-fold longer half-life (~10 h vs ~0.7 h)
Supports sustained antiviral activity post-washout; relevant for pulse-exposure protocol design.
HSV-1 MRC-5 cells; 10 µM incubation.
Intracellular pharmacology Triphosphate stability HSV-1 Pulse-exposure

HSV-1 DNA Synthesis Inhibition Potency

BRL 39123 treatment effectively inhibited the formation of HSV-1 DNA in infected MRC-5 cells, with 50% inhibitory concentrations (IC50) of 0.04 µg/mL (0.16 µM) for BRL 39123 compared to 0.15 µg/mL (0.67 µM) for acyclovir [1]. This represents a 3.75-fold greater potency for BRL 39123 on a mass-concentration basis, and a 4.2-fold greater potency on a molar basis.

HSV-1 DNA IC50
Head-to-head
0.04 µg/mL (0.16 µM) vs 0.15 µg/mL (0.67 µM) for acyclovir
May support dose-response studies requiring lower compound concentrations.
MRC-5 cells, viral DNA formation assay.
Viral DNA synthesis IC50 HSV-1 MRC-5

24-Hour Viral DNA Inhibition Assay Potency

In a 24-hour viral DNA inhibition assay using MRC-5 cells infected with HSV-1 strain SC16, the EC50 of penciclovir (BRL 39123) was 0.01 mg/L compared with 0.06 mg/L for acyclovir — a 6-fold difference [1]. In the 24-hour virus yield reduction assay, penciclovir achieved 99% effective concentrations of 0.6 mg/L, whereas acyclovir required 1.1 mg/L [1]. By contrast, both compounds exhibited similar activities in the plaque reduction assay (EC50 0.8 vs. 0.6 mg/L), underscoring the assay-dependent nature of the differentiation and the importance of selecting the appropriate readout for compound comparisons [1].

24h DNA EC50
Head-to-head
6-fold lower EC50 (0.01 mg/L vs 0.06 mg/L); 99% eff. conc. 0.6 vs 1.1 mg/L
Supports sensitive quantification in low-concentration DNA inhibition assays.
HSV-1 SC16, MRC-5 cells, 0.01 pfu/cell.
Viral DNA inhibition EC50 Antiviral assay HSV-1

Selectivity Index in Antiviral Cell-Based Assays

In a comparative antiviral study against feline herpesvirus 1, penciclovir (PCV) demonstrated a selectivity index (SI = CC50 / IC50) of >333.3 in AK-D cells, compared with >15.4 for acyclovir (ACV) and >15.9 for amenamevir [1]. In CRFK cells, the SI for PCV was >64.5 versus >6.4 for ACV — a >10-fold difference [1]. These data indicate that BRL 39123 offers a substantially wider therapeutic window at the cellular level, driven by low inherent cytotoxicity rather than superior antiviral potency alone.

Selectivity Index
Head-to-head
>333 in AK-D cells, >64 in CRFK cells (>10-fold vs acyclovir)
Reported wider selectivity window may support long-duration studies with reduced cytotoxicity confounding.
Feline herpesvirus 1; multiple cell lines.
Selectivity index Cytotoxicity AK-D cells Feline herpesvirus

Activity Against Acyclovir-Resistant DNA Polymerase Mutant

BRL 39123 was tested against an HSV-1 strain with a DNA polymerase mutation that had been selected for resistance to acyclovir. While BRL 39123 was inactive against a thymidine kinase-deficient HSV-1 strain (as expected for a nucleoside analog requiring viral thymidine kinase), it remained active against the acyclovir-resistant DNA polymerase mutant with an IC50 of 1.5 µg/mL [1]. This profile indicates that specific acyclovir resistance-conferring polymerase mutations do not universally abrogate penciclovir susceptibility, likely reflecting differential interactions of the respective triphosphate forms within the polymerase active site.

ACV-Resistant Mutant
Head-to-head
IC50 1.5 µg/mL against acyclovir-resistant polymerase mutant; TK-deficient strain inactive.
Supports resistance profiling; certain polymerase mutations do not confer cross-resistance.
Plaque reduction assay, MRC-5 cells.
Drug resistance DNA polymerase mutant HSV-1 Thymidine kinase

BRL 39123A & BRL 39123D: Application Scenarios for Procurement


Pulse-Exposure and Drug-Washout Antiviral Assays

The 14-fold longer intracellular triphosphate half-life of BRL 39123 (10 h vs. 0.7 h for acyclovir) [1] makes it the superior choice for experimental designs involving short-term drug exposure followed by washout, such as time-of-addition studies, episodic treatment simulations, and protocols assessing the durability of antiviral effect. Acyclovir's rapid triphosphate decay would confound interpretation in such assays.

Acyclovir-Resistant HSV Isolate Characterization

BRL 39123 retains antiviral activity against DNA polymerase mutants that confer resistance to acyclovir (IC50 1.5 µg/mL) [2], while remaining dependent on viral thymidine kinase for activation. This property positions BRL 39123 as an indispensable tool compound for panels designed to discriminate between thymidine kinase-mediated and polymerase-mediated resistance mechanisms in clinical HSV isolates.

High-Sensitivity Viral DNA Inhibition Assays

With an EC50 of 0.01 mg/L in the 24-hour viral DNA inhibition assay (vs. 0.06 mg/L for acyclovir, a 6-fold advantage) [3], BRL 39123 enables more sensitive dose-response characterization at the lower end of the concentration range. This is particularly valuable when screening compound libraries for synergistic antiviral combinations where low individual drug concentrations are required.

Selectivity and Cytotoxicity Profiling in Long-Term Studies

The selectivity index of BRL 39123 exceeds 333 in AK-D cells and 64 in CRFK cells (vs. >15.4 and >6.4 for acyclovir, respectively) [4], indicating minimal confounding cytotoxicity during extended incubation. This makes BRL 39123 the preferred nucleoside analog for long-duration viral latency, reactivation, or viral-host interaction studies where sustained compound presence without cytopathic interference is critical.

Application
Selection Property
Validation Focus
Pulse-exposure antiviral assays
Reported prolonged intracellular triphosphate stability
Confirm sustained antiviral effect post-washout in your strain/model
Acyclovir-resistant HSV isolate characterization
Retained activity against certain acyclovir-resistant polymerase mutants
Verify susceptibility of your specific mutant panel
Sensitive DNA inhibition dose-response assays
Reported low EC50 in 24-hour DNA inhibition assay
Validate linear quantification range in your assay system
Long-duration viral-host interaction studies
Reported high selectivity index in certain cell lines
Confirm absence of cytopathic interference in extended incubations
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